

Comparative Performance of Oseltamivir Synthesis Routes

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Compound of Interest

Compound Name: 3-(Pyrimidin-5-yl)propanoic acid

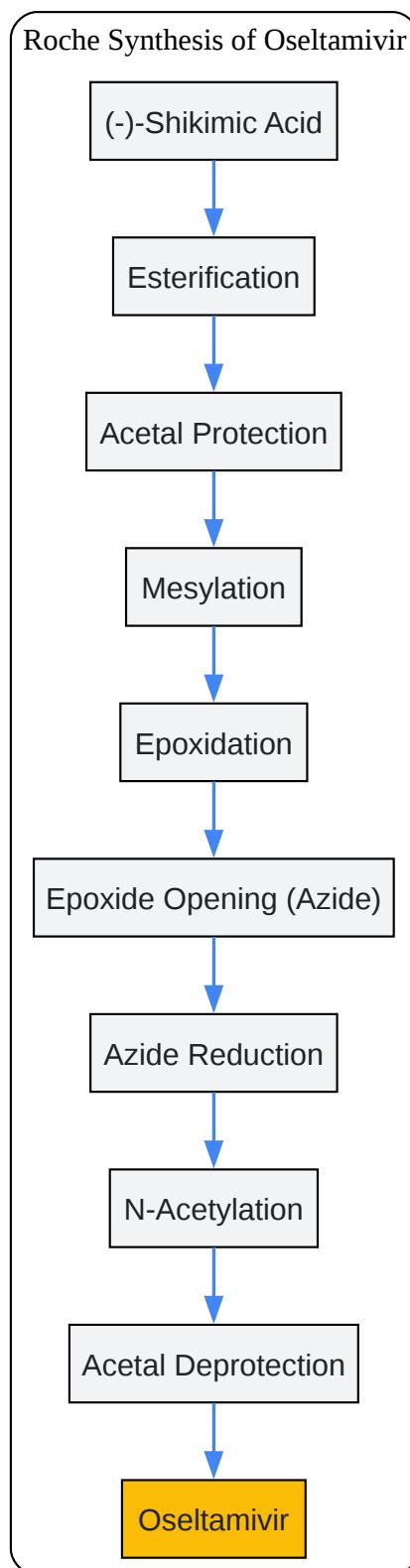
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The following table summarizes the key quantitative metrics for the Roche and Corey syntheses of Oseltamivir, both originating from (-)-shikimic acid.

Metric	Roche Synthesis from (-)-Shikimic Acid	Corey Synthesis from (-)-Shikimic Acid
Starting Material	(-)-Shikimic Acid	(-)-Shikimic Acid
Number of Steps	~10-12 steps	~11 steps
Overall Yield	~30%	~37%
Key Intermediates	Aziridine, epoxide	Lactone, epoxide
Key Reactions	Mesylation, aziridination, epoxide opening	Bromolactonization, epoxide formation
Reagents of Note	Mesyl chloride, sodium azide, HBr	N-Bromosuccinimide, DBU, diethylamine

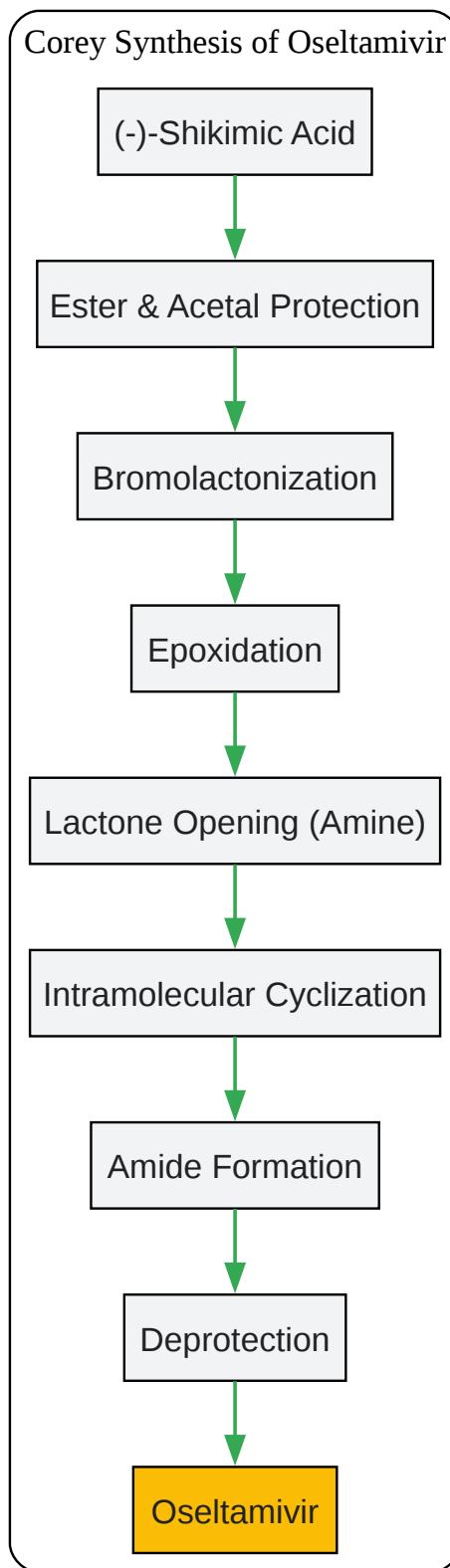
Diagram of the Roche Synthesis Workflow



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Caption: Workflow of the Roche synthesis of Oseltamivir from (-)-shikimic acid.

Diagram of the Corey Synthesis Workflow



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Caption: Workflow of the Corey synthesis of Oseltamivir from (-)-shikimic acid.

Experimental Protocols

Below are representative experimental protocols for key transformations in both the Roche and Corey syntheses of Oseltamivir.

Roche Synthesis: Epoxide Formation and Opening

- **Epoxidation:** The diol intermediate, derived from shikimic acid, is treated with a mesylating agent like methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (typically 0 °C to room temperature). This selectively mesylates the hydroxyl groups. Subsequent treatment with a base (e.g., potassium carbonate) in a solvent like methanol induces an intramolecular Williamson ether synthesis to form the epoxide.
- **Epoxide Opening with Azide:** The resulting epoxide is then subjected to nucleophilic attack by an azide source, commonly sodium azide (NaN_3), in a polar aprotic solvent such as dimethylformamide (DMF). The reaction is typically heated to facilitate the ring-opening. This step introduces the nitrogen atom that will become the primary amine in the final product. The regioselectivity of this step is crucial and is controlled by the stereochemistry of the epoxide.

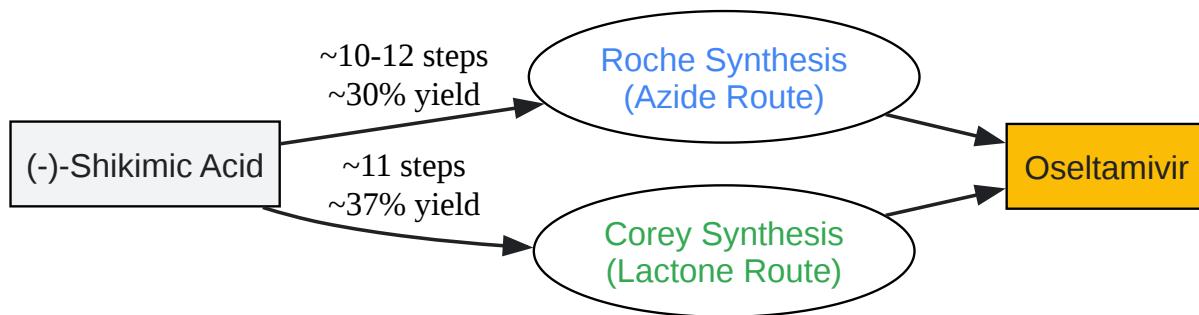
Corey Synthesis: Bromolactonization and Epoxidation

- **Bromolactonization:** The synthesis commences with the protection of the carboxyl and hydroxyl groups of shikimic acid. The protected shikimic acid is then subjected to bromolactonization. This is achieved by treating the alkene with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a suitable solvent system, often a mixture of an organic solvent and water. This reaction proceeds via a bromonium ion intermediate, which is then attacked intramolecularly by the carboxylate group to form a bicyclic bromolactone.
- **Epoxidation:** The hydroxyl group in the bromolactone intermediate is then used to direct the formation of an epoxide. This is typically achieved by treating the intermediate with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which promotes an intramolecular SN2

reaction where the alkoxide displaces the bromide, forming the desired epoxide. This epoxide is a key intermediate for the subsequent introduction of the amino group.

Logical Relationship: Starting Material to Final Product

The following diagram illustrates the overarching logical flow from the common starting material to the final active pharmaceutical ingredient, Oseltamivir, through the two distinct synthetic pathways.



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Caption: Comparative logic flow of the Roche and Corey syntheses of Oseltamivir.

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